

The Discovery and Developmental Odyssey of Biapenem: A Technical Guide

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Abstract

Biapenem is a parenteral carbapenem antibiotic characterized by its broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes. Developed as a successor to earlier carbapenems, it possesses inherent stability to human renal dehydropeptidase-I (DHP-I), obviating the need for co-administration with a DHP-I inhibitor. This guide provides a comprehensive technical overview of the discovery, developmental history, mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical evaluation of **Biapenem**, intended for professionals in the field of drug development and infectious disease research.

Discovery and Developmental History

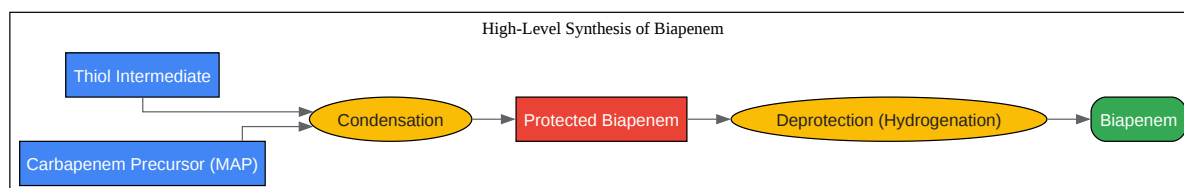
The journey of **Biapenem** began in the pursuit of carbapenems with improved properties over the first-generation agent, imipenem. Imipenem, while potent, is susceptible to hydrolysis by the renal enzyme DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin.[1] The goal was to develop a carbapenem stable to DHP-I with a broad antibacterial spectrum.

Biapenem, initially designated as L-627 (and also as LJC 10627 and CLI 86815), was discovered and developed by Lederle Laboratories, a division of American Cyanamid.[2][3][4] Preclinical studies in the early 1990s demonstrated its potent in vitro activity and stability to DHP-I.[3]

The development of **Biapenem** continued through the 1990s, with Phase I clinical trials commencing to evaluate its safety and pharmacokinetic profile in healthy volunteers.[3] Following successful preclinical and early clinical development, **Biapenem** was submitted for marketing approval in Japan by Lederle Japan, a joint venture between American Cyanamid and Takeda.[2] Japan was the first country to approve **Biapenem** for clinical use in 2001.[5][6] Subsequently, it has been approved and used in other Asian countries, including China and Thailand.[7]

Chemical Synthesis

The synthesis of **Biapenem** is a multi-step process. A common synthetic route involves the condensation of a protected carbapenem precursor, (1R, 5R, 6R)-2-(diphenylphosphoric acid)-6-[(1R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid p-nitrobenzyl ester (MAP), with 6,7-dihydro-6-mercapto-5H-pyrazolo[1,2-a][4][8]-triazole hydrochloride. This is followed by deprotection steps, such as catalytic hydrogenation, to yield the final **Biapenem** molecule.[9] The synthesis often involves techniques like 1,3-dipolar cycloaddition to construct the heterocyclic ring systems.[10]



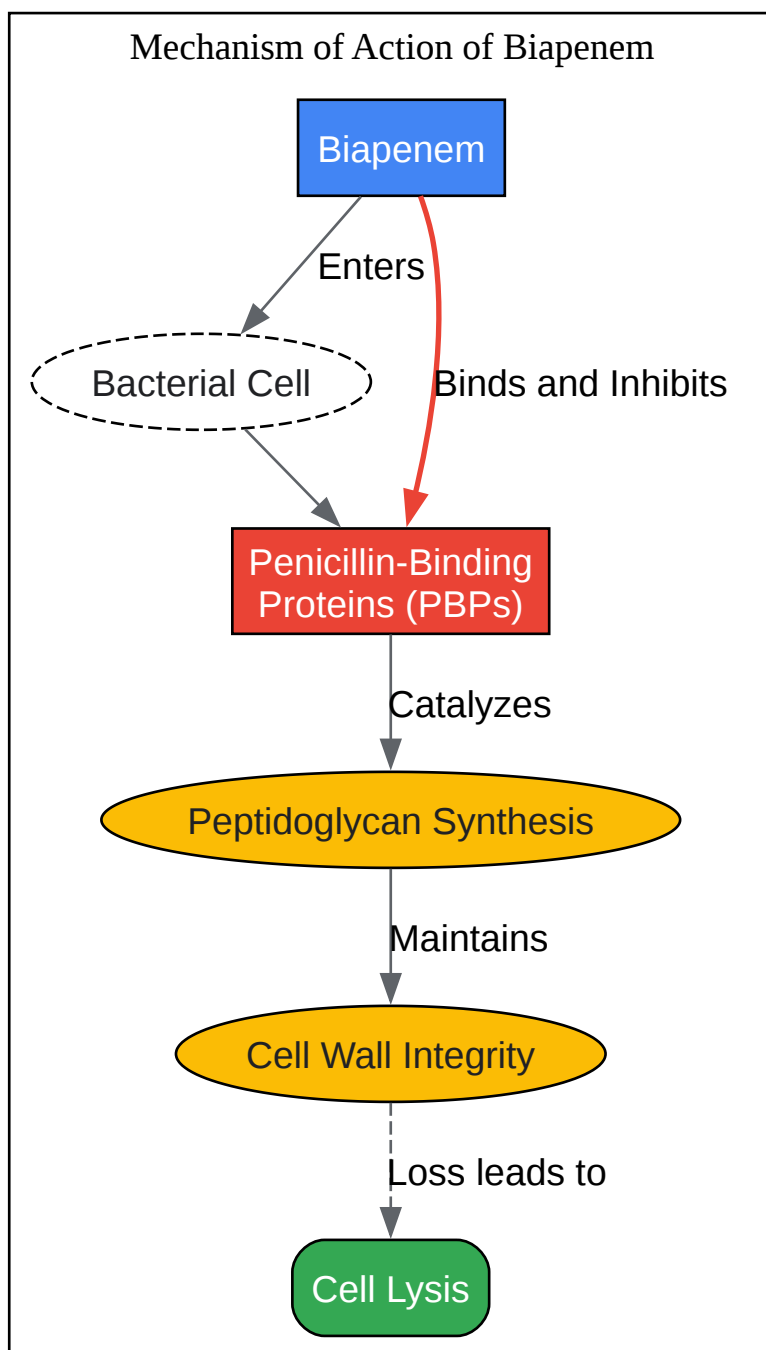
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Figure 1: High-level overview of a synthetic route to **Biapenem**.

Mechanism of Action

Like other β -lactam antibiotics, **Biapenem** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][11] The carbapenem structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. **Biapenem** covalently binds to the active site of penicillin-binding

proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[8]
[12] This inactivation of PBPs leads to the disruption of cell wall integrity, resulting in cell lysis and bacterial death.[13] **Biapenem** has a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[8]



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Figure 2: Simplified pathway of **Biapenem**'s mechanism of action.

In Vitro Antibacterial Activity

Biapenem demonstrates a broad spectrum of in vitro activity against a wide range of clinically important pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Biapenem** is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[\[14\]](#)
[\[15\]](#)[\[16\]](#)

- Method: Broth microdilution is a common method.
- Inoculum: A standardized bacterial suspension (e.g., 5×10^5 CFU/mL) is prepared.
- Medium: Cation-adjusted Mueller-Hinton broth is generally used for non-fastidious bacteria.
- Procedure: Serial twofold dilutions of **Biapenem** are prepared in microtiter plates. The bacterial inoculum is added to each well.
- Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
- Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Antibacterial Spectrum

The following table summarizes the in vitro activity of **Biapenem** against various bacterial isolates.

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)
Gram-Negative Aerobes		
Escherichia coli	0.06	0.125
Klebsiella pneumoniae	0.06	0.125
Pseudomonas aeruginosa	1	32
Acinetobacter baumannii	32	64
Gram-Positive Aerobes		
Staphylococcus aureus (MSSA)	≤1	≤1
Streptococcus pneumoniae	≤0.06	0.125
Anaerobes		
Bacteroides fragilis group	0.5	1
Prevotella spp.	≤0.25	0.25
Fusobacterium nucleatum	≤0.125	0.125
Clostridium spp.	0.03	8

Data compiled from multiple sources.

Pharmacokinetics

Experimental Protocol: Phase 1 Pharmacokinetic Study

Pharmacokinetic parameters of **Biapenem** have been evaluated in healthy adult volunteers in Phase 1, single- and multiple-ascending dose, randomized, placebo-controlled, double-blind studies.

- Subjects: Healthy adult volunteers.
- Design: Ascending single and multiple intravenous doses.

- Drug Administration: **Biapenem** administered as an intravenous infusion over a specified period (e.g., 1 or 3 hours).
- Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected.
- Analysis: Plasma and urine concentrations of **Biapenem** are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as C_{max}, AUC, t_{1/2}, and clearance.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **Biapenem** in healthy adult volunteers.

Dose	C _{max} (mg/L)	AUC (mg·h/L)	t _{1/2} (h)
Single Dose (3-hour infusion)			
250 mg	5.43 ± 0.55	18.0 ± 1.58	~1.0-1.3
750 mg	Not specified	Not specified	1.03 ± 0.03
1250 mg	52.3 ± 18.2	150 ± 35.9	1.31 ± 0.31
Multiple Dose (3-hour infusion, q8h)			
250 mg	5.71 ± 0.89	18.4 ± 1.86	1.06 ± 0.07
1250 mg	44.8 ± 9.08	151 ± 22.4	1.63 ± 0.16

Data from a Phase 1 study in healthy adult subjects.

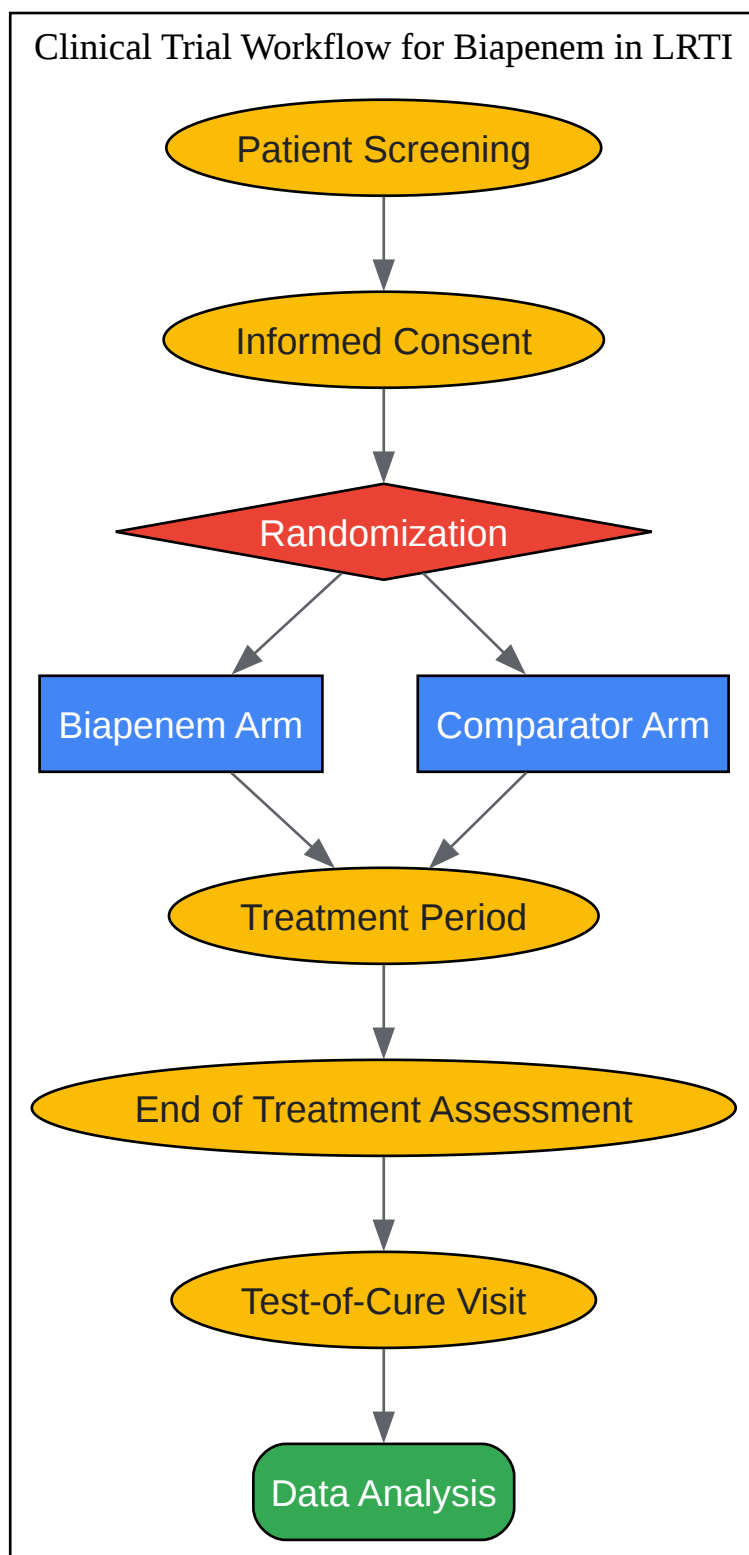
Clinical Efficacy and Safety

Biapenem has been evaluated in numerous clinical trials for the treatment of various infections.

Experimental Protocol: Randomized Controlled Trial for Lower Respiratory Tract Infections

A multicenter, randomized, parallel-controlled clinical trial can be designed to compare the efficacy and safety of **Biapenem** with a comparator antibiotic (e.g., meropenem) in the treatment of bacterial lower respiratory tract infections (LRTIs).

- Study Design: Prospective, multicenter, randomized, parallel-controlled.
- Patient Population: Hospitalized adult patients with a diagnosis of bacterial LRTI (e.g., community-acquired pneumonia, hospital-acquired pneumonia).
- Inclusion Criteria: May include age ≥ 18 years, clinical signs and symptoms of LRTI, and radiological evidence of pneumonia.[\[17\]](#)[\[18\]](#)
- Exclusion Criteria: May include known hypersensitivity to β -lactams, severe renal impairment, or infection with a known resistant pathogen.[\[18\]](#)
- Randomization: Patients are randomly assigned to receive either **Biapenem** or the comparator antibiotic at a 1:1 ratio.
- Treatment: **Biapenem** (e.g., 300 mg every 12 h) or meropenem (e.g., 500 mg every 8 h) administered by intravenous infusion for a specified duration (e.g., 7 to 14 days).
- Primary Endpoint: Clinical success rate at the test-of-cure visit, defined as the resolution of baseline signs and symptoms of the infection.
- Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events, and all-cause mortality.



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Figure 3: A generalized workflow for a randomized controlled trial of **Biapenem**.

Clinical Efficacy Summary

The following table summarizes the clinical efficacy of **Biapenem** in comparative clinical trials.

Indication	Comparator	Biapenem Clinical Efficacy	Comparator Clinical Efficacy
Lower Respiratory Tract Infections	Meropenem	92.65% (63/68)	92.54% (62/67)
Urinary Tract Infections	Meropenem	96.88% (62/64)	95.38% (62/65)
Complicated Intra-abdominal Infections	Imipenem/Cilastatin	65.1% (28/43)	67.5% (27/40)

Data compiled from multicenter, randomized, controlled clinical trials.[\[19\]](#)[\[20\]](#)

Safety and Tolerability

Biapenem is generally well-tolerated. The most common drug-related adverse reactions reported in clinical trials include rash (2.2%) and gastrointestinal distress (1.5%).[\[19\]](#)

Conclusion

Biapenem represents a significant advancement in the carbapenem class of antibiotics. Its discovery and development were driven by the need for a potent, broad-spectrum agent with stability against DHP-I. With a well-characterized mechanism of action, a favorable pharmacokinetic profile, and proven clinical efficacy and safety, **Biapenem** remains a valuable therapeutic option for the treatment of a variety of serious bacterial infections. This technical guide provides a core foundation for understanding the key developmental and scientific aspects of **Biapenem** for researchers and professionals in the pharmaceutical sciences.

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References

- 1. Treatment of complicated intra-abdominal infections in the era of multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biapenem American Cyanamid Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of L-627, biapenem, a new parenteral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 7. mdpi.com [mdpi.com]
- 8. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101121716A - Synthesis method for biapenem - Google Patents [patents.google.com]
- 10. 1,3-Dipolar cycloaddition of a cyclic nitron derived from 2-deoxy-D-ribose to α,β -unsaturated lactones: An entry to carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iaclid.com [iaclid.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. High heterogeneity in community-acquired pneumonia inclusion criteria: does this impact on the validity of the results of randomized controlled trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trial of short-course antimicrobial therapy for intraabdominal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Key Regulatory Review Systems for Pharmaceuticals in Japan [idec-inc.com]

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